molecular formula C13H9NO4 B1613280 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 188355-96-6

5-Nitro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B1613280
CAS RN: 188355-96-6
M. Wt: 243.21 g/mol
InChI Key: BIVASMLLEKRCTH-UHFFFAOYSA-N
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Description

5-Nitro-[1,1’-biphenyl]-3-carboxylic acid is a compound that contains a biphenyl structure with a nitro group and a carboxylic acid group. The biphenyl structure consists of two benzene rings connected at the 1,1’ position . The nitro group is a common functional group in organic chemistry, known for its electron-withdrawing properties .


Synthesis Analysis

The synthesis of nitro-biphenyl compounds often involves nitration reactions starting with nitric acid . A specific synthesis method for a similar compound, 2′-bromo-2-fluoro-5-nitro-1,1’-biphenyl, involves a Suzuki–Miyaura cross-coupling between 2-iodo 4-nitro fluorobenzene and boronic acid in the presence of a palladium catalyst .


Molecular Structure Analysis

The molecular structure of 5-Nitro-[1,1’-biphenyl]-3-carboxylic acid would consist of a biphenyl core with a nitro group attached to one of the benzene rings and a carboxylic acid group attached to the other. The exact structure would depend on the positions of these groups .


Chemical Reactions Analysis

Nitro-containing compounds are known to participate in a variety of organic transformations due to their electron-withdrawing properties . Biphenyl compounds, including those with nitro groups, can undergo reactions such as electrophilic substitution, similar to benzene .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Nitro-[1,1’-biphenyl]-3-carboxylic acid would be influenced by its functional groups. For instance, the nitro group is strongly electron-withdrawing, which could affect the compound’s reactivity . The carboxylic acid group could contribute to the compound’s acidity and solubility .

Scientific Research Applications

Synthesis of Schiff Bases and Metal Complexes

5-Nitro-[1,1’-biphenyl]-3-carboxylic acid is used in the synthesis of Schiff bases. These Schiff bases are then reacted with copper-, iron-, and zinc-acetate to produce corresponding complexes . These complexes have been studied for their potential biological activities .

Anticancer Applications

The Schiff bases derived from 5-Nitro-[1,1’-biphenyl]-3-carboxylic acid and their metal complexes have been investigated for their potential anticancer properties .

Antimicrobial Applications

The same Schiff bases and their metal complexes have also been studied for their antimicrobial properties .

Reduction to 5-Aminosalicylic Acid

5-Nitro-[1,1’-biphenyl]-3-carboxylic acid can be reduced to 5-aminosalicylic acid (5-ASA) in an environmentally friendly chemistry process .

Pharmaceutical Applications

5-ASA, derived from 5-Nitro-[1,1’-biphenyl]-3-carboxylic acid, is used as a starting material for the synthesis of biologically active compounds for pharmaceutical industries .

Intermediate for Dyes

5-ASA is also used as an intermediate for dyes .

Synthesis of Polymeric Compounds

5-ASA is used in the synthesis of polymeric compounds which have potential applications in ion-exchange chromatography of cationic materials and selective binding of positively charged molecules .

Suzuki–Miyaura Cross Coupling

5-Nitro-[1,1’-biphenyl]-3-carboxylic acid is used in the Suzuki–Miyaura cross coupling process to produce 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl .

Safety and Hazards

The safety and hazards of 5-Nitro-[1,1’-biphenyl]-3-carboxylic acid would depend on its specific properties. Generally, nitro-containing compounds can be hazardous due to their potential explosiveness . Proper handling and storage would be necessary to ensure safety .

Future Directions

The future directions for 5-Nitro-[1,1’-biphenyl]-3-carboxylic acid could involve further exploration of its potential uses. Given the wide range of biological activities exhibited by nitro-containing and biphenyl compounds, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

3-nitro-5-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(16)11-6-10(7-12(8-11)14(17)18)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVASMLLEKRCTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625445
Record name 5-Nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-[1,1'-biphenyl]-3-carboxylic acid

CAS RN

188355-96-6
Record name 5-Nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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